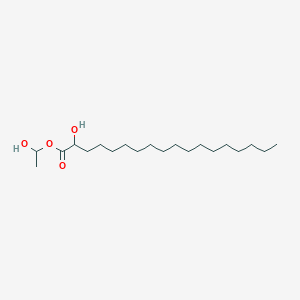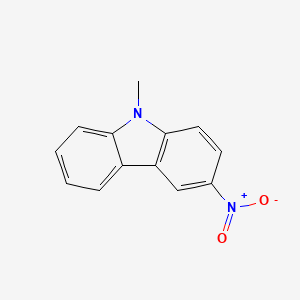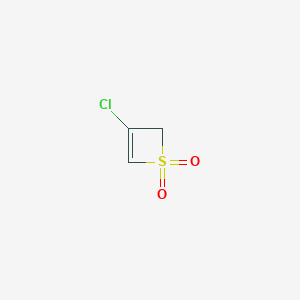
ETHYLENE GLYCOL HYDROXY STEARATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester typically involves the esterification of octadecanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The process involves heating the reactants under reflux conditions and continuously removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester follows a similar process but on a larger scale. The reactants, octadecanoic acid and ethylene glycol, are mixed in a reaction vessel along with a suitable acid catalyst. The mixture is heated, and the water produced is removed using a distillation setup. The reaction is monitored until the acid value of the mixture drops to a desired level, indicating the completion of the esterification process .
化学反应分析
Types of Reactions
ETHYLENE GLYCOL HYDROXY STEARATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and ethylene glycol.
Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Octadecanoic acid and ethylene glycol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
科学研究应用
ETHYLENE GLYCOL HYDROXY STEARATE has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in the formulation of biological buffers and as a stabilizer in biochemical assays.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical creams and ointments.
Industry: Acts as an emulsifier and stabilizer in cosmetic products, such as lotions and creams.
作用机制
The mechanism of action of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester primarily involves its ability to interact with lipid bilayers and proteins. The ester can integrate into lipid membranes, altering their fluidity and stability. Additionally, it can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial in its role as an emulsifier and stabilizer in various formulations .
相似化合物的比较
ETHYLENE GLYCOL HYDROXY STEARATE can be compared with other similar compounds, such as:
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: This compound has an additional ethoxy group, which can enhance its solubility and emulsifying properties.
Ethylene glycol monostearate: Similar in structure but lacks the hydroxyl group, making it less effective as an emulsifier.
Diethylene glycol monostearate: Contains an additional ethylene glycol unit, providing different physical and chemical properties.
These comparisons highlight the unique properties of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester, particularly its effectiveness as an emulsifier and stabilizer in various applications.
属性
CAS 编号 |
33907-46-9 |
|---|---|
分子式 |
C20H40O4 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
1-hydroxyethyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20(23)24-18(2)21/h18-19,21-22H,3-17H2,1-2H3 |
InChI 键 |
VZURHXVELPKQNZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |
Key on ui other cas no. |
33907-46-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B1616943.png)




![Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester](/img/structure/B1616953.png)
![5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1616955.png)


![3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1616962.png)


![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)

